molecular formula C26H19ClN2 B8090612 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine

4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8090612
M. Wt: 394.9 g/mol
InChI Key: OSNYRVCXWLZVED-UHFFFAOYSA-N
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Description

4-Chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine (CAS: 2448475-28-1 or 2438941-56-9) is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a critical intermediate in the design and synthesis of novel kinase inhibitors, particularly for the development of targeted anticancer agents . The compound's structure features a chloro substituent at the 4-position, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, and a trityl (triphenylmethyl) group protecting the pyrrole nitrogen, enabling controlled reactions and improved yield in multi-step syntheses . This scaffold is a key precursor in patented research for compounds that demonstrate therapeutic potential by inhibiting specific kinases involved in cell signaling pathways crucial for cell proliferation and survival . The trityl group enhances the compound's lipophilicity and can be selectively removed under mild acidic conditions, offering strategic flexibility in solid-phase and complex molecule synthesis . Researchers utilize this building block to construct sophisticated heterocyclic systems for probing biological pathways and developing potential treatments for various diseases. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-1-tritylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2/c27-24-16-18-28-25-23(24)17-19-29(25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNYRVCXWLZVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC5=C(C=CN=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound notable for its unique pyrrolo[2,3-b]pyridine structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of salt-inducible kinase 2 (SIK2), which plays a crucial role in various cellular processes including metabolism and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN, with a molecular weight of approximately 320.80 g/mol. The compound features a trityl group at the 1-position and a chlorine atom at the 4-position of the pyrrole ring. This structural complexity contributes to its diverse biological activity and potential therapeutic applications.

Property Value
Molecular FormulaC20H18ClN
Molecular Weight320.80 g/mol
Structural FeaturesPyrrolo[2,3-b]pyridine with trityl and chloro groups

Inhibition of SIK2

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, have shown promise as inhibitors of SIK2. This kinase is implicated in several diseases, including cancer and metabolic disorders. In vitro studies have demonstrated that this compound can modulate SIK2 activity effectively, suggesting its potential use in therapeutic applications for conditions such as obesity and type II diabetes .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, compounds similar to this one have exhibited cytotoxic effects against ovarian and breast cancer cell lines. The presence of the trityl group enhances the compound's stability and solubility, potentially increasing its efficacy against cancer cells .

Case Studies

Several studies have been conducted to assess the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Study on SIK Inhibition : A study demonstrated that various pyrrolo[2,3-b]pyridine derivatives inhibited SIK2 with IC50 values in the low micromolar range (6–22 µM). The results indicated that structural modifications could enhance inhibitory potency against SIKs.
  • Cytotoxic Effects on Cancer Cell Lines : Research involving cell viability assays showed that compounds structurally related to this compound exhibited moderate cytotoxicity against ovarian cancer cells while maintaining lower toxicity towards non-cancerous cells.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as an inhibitor of salt-inducible kinase 2 (SIK2) . SIK2 plays a crucial role in cellular processes such as metabolism and inflammation, indicating that this compound could be useful in treating conditions like cancer and metabolic disorders.

Research has demonstrated that derivatives of this compound exhibit promising biological activities. For instance, studies have shown that modifications to the pyrrolo[2,3-b]pyridine structure can lead to enhanced interactions with biological targets, which is essential for understanding its pharmacological profile.

Synthetic Routes

Various synthetic methods have been developed to create substituted derivatives of this compound. These methods allow for the exploration of different structural modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridine Chlorine at position 4Base compound without trityl group
7-Azaindole Contains nitrogen in a different positionPotentially different biological activity
5-Trityl-7-hydroxy-1H-pyrrolo[2,3-b]pyridine Hydroxyl group at position 7Increased solubility
4-Methyl-1H-pyrrolo[2,3-b]pyridine Methyl group instead of chlorineAltered electronic properties

The table illustrates how the structural modifications influence the stability and reactivity of these compounds, highlighting the significance of the trityl group in enhancing the properties of this compound.

Case Study: Inhibition of SIK2

A study conducted on various pyrrolo[2,3-b]pyridine derivatives demonstrated that specific substitutions could significantly enhance SIK2 inhibition. The results indicated that this compound was among the most effective inhibitors tested, with implications for developing new therapeutic agents for inflammatory diseases and cancer treatment.

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications at both the trityl and chlorinated positions could lead to improved binding affinities for target proteins involved in metabolic pathways. This finding underscores the importance of exploring diverse derivatives for optimized drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 1-Trityl, 4-Cl ~405.9* High lipophilicity; steric bulk may hinder binding to shallow pockets. Kinase inhibitor scaffolds (inferred)
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1-Phenylsulfonyl, 4-Cl 292.74 Moderate electron-withdrawing effect; efficient synthesis (99.2% yield) Intermediate in drug discovery
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1-Phenylsulfonyl, 2-Cl 293.74 Positional isomerism alters electronic density; may influence binding selectivity Not explicitly stated
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-I (unprotected NH) 278.47 Reactive NH site for further functionalization; planar structure Precursor for Suzuki couplings
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 1-Methyl, 5-Br 211.06 Smaller substituent enhances solubility; used in carbamate derivatives Kinase inhibitor intermediates

*Estimated based on trityl group (C19H15) + core (C7H4ClN2).

Electronic and Steric Effects

  • Trityl Group : The trityl group’s electron-donating nature and steric bulk contrast sharply with electron-withdrawing sulfonyl groups. Charge density studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine reveal covalent N–C bonds and planar geometry, which may be distorted by bulky trityl substitution .
  • HOMO-LUMO Gap: The parent compound (4-chloro-1H-pyrrolo[2,3-b]pyridine) has a HOMO-LUMO gap of 3.59 eV, indicating high kinetic stability.

Physicochemical Properties

  • Solubility : Trityl derivatives are less water-soluble than sulfonyl or methylated analogs due to increased hydrophobicity. This necessitates formulation as hydrochloride salts for in vivo studies, as seen with other heterocycles .
  • Stability : The trityl group is acid-labile, making the compound less stable under acidic conditions compared to sulfonyl-protected analogs .

Preparation Methods

Ring Construction via Cyclization Reactions

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized through cyclization of appropriately substituted precursors. A common approach involves the condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclization of 3-aminopyridine with acrylate esters in the presence of p-toluenesulfonic acid yields the pyrrolopyridine core.

Functionalization at Position 4

Chlorination at position 4 is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Reaction conditions must be carefully controlled to avoid over-chlorination. In one protocol, treating the pyrrolopyridine core with NCS in dichloromethane at 0–5°C for 2 hours achieves selective monochlorination with >90% yield.

Introduction of the Trityl Protecting Group

Tritylation Strategies

The trityl group is introduced to protect the NH group at position 1, enabling subsequent functionalization. This is typically accomplished via nucleophilic substitution using triphenylmethyl chloride (trityl chloride) under basic conditions:

General Procedure :

  • Dissolve the chlorinated pyrrolopyridine derivative in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (NaH) as a base to deprotonate the NH group.

  • Introduce trityl chloride dropwise at 0–5°C.

  • Stir the reaction mixture at room temperature for 12–16 hours.

Example :
In a scaled-up synthesis, 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 30.1 mmol) was treated with NaH (1.2 equiv) and trityl chloride (1.1 equiv) in DMF, yielding 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine with 82% isolated yield after silica gel chromatography.

Solvent and Base Optimization

The choice of solvent and base significantly impacts tritylation efficiency:

ParameterOptimal ConditionsSuboptimal Conditions
Solvent DMF or THFDichloromethane
Base NaH or KOtBuTriethylamine
Temperature 0°C → RT>40°C

DMF enhances solubility of both the substrate and trityl chloride, while NaH ensures complete deprotonation of the NH group. Reactions in dichloromethane or with weaker bases like triethylamine result in <50% conversion.

Critical Reaction Optimization

Palladium-Catalyzed Cross-Couplings

The trityl-protected intermediate serves as a substrate for Suzuki-Miyaura cross-couplings to install aryl or heteroaryl groups. A representative protocol involves:

  • Catalyst : Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) (XPhos Pd G2).

  • Base : Cesium carbonate (Cs₂CO₃).

  • Solvent System : Tetrahydrofuran (THF)/water (3:1 v/v).

Example : Coupling this compound with a boronic ester at 65°C for 4 hours afforded the biaryl product in 44% yield.

Deprotection and Functionalization

The trityl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the NH group for further reactions. Careful control of acid strength is essential to avoid decomposition of the pyrrolopyridine core.

Characterization and Analytical Data

Spectroscopic Validation

  • LC-MS : Molecular ion [M+H]⁺ at m/z 452.9 (calculated for C₂₈H₂₁ClN₂O₂: 452.9).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.45–7.20 (m, 15H, trityl-H), 6.95 (s, 1H, pyrrole-H), 3.90 (s, 3H, COOCH₃).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity for the final product. Residual solvents (DMF, THF) were below ICH Q3C limits (<500 ppm).

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance safety and efficiency, continuous flow reactors are employed for exothermic steps (e.g., tritylation). A tubular reactor with inline IR monitoring allows real-time adjustment of residence time and temperature, achieving 90% yield at 10 kg scale.

Waste Minimization

Solvent recovery systems (e.g., distillation for DMF) and catalytic Pd recycling reduce environmental impact. Life-cycle assessment (LCA) data indicate a 40% reduction in E-factor compared to batch processes.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Tritylation : Occurs with excess trityl chloride or prolonged reaction times. Mitigated by using 1.1 equiv of trityl chloride and monitoring via TLC.

  • Ester Hydrolysis : The methyl ester at position 5 is sensitive to strong bases. Reactions with NaOH require temperatures <70°C to prevent degradation.

Contradictions in Analytical Data

Discrepancies between NMR and mass spectrometry often arise from residual solvents or isotopic patterns. High-resolution MS (HRMS-ESI) and 2D NMR (HSQC, HMBC) resolve such issues .

Q & A

Q. What are the optimized synthetic routes for 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be tailored to improve yields?

Methodological Answer:

  • Grignard-mediated tritylation : Start with 4-chloro-1H-pyrrolo[2,3-b]pyridine (SM) in anhydrous THF under inert atmosphere. Use iPrMgCl·LiCl (1.1 eq.) at −20°C for controlled trityl group introduction. Monitor via TLC for SM consumption, followed by quenching with NH₄Cl and extraction with ethyl acetate. Purify via silica gel chromatography (DCM/EA gradients) .
  • Fluorination/Chlorination : For halogenated derivatives, employ Selectfluor® (1.5 eq.) in dry acetonitrile/ethanol (4:1 v/v) at 70°C. Post-reaction, co-evaporate with toluene to remove solvent traces. Purify using column chromatography (DCM/EA 4:1) .
  • Yield optimization : Adjust stoichiometry of trityl chloride (1.05–1.2 eq.) and use molecular sieves to scavenge moisture. Typical yields range from 29% (unoptimized) to 99% under rigorously anhydrous conditions .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆ as solvents. Key signals: NH proton at δ 11.88 ppm (DMSO-d₆), trityl aromatic protons at δ 6.8–7.5 ppm, and Cl/CF₃ substituents via coupling patterns .
  • HRMS (ESI) : Confirm molecular ions ([M+H]⁺) with <5 ppm error. Example: Calculated for C₇H₅FClN₂: 171.0120; observed: 171.0123 .
  • X-ray crystallography : Resolve regioselectivity and intermolecular interactions (e.g., N–H···N hydrogen bonds) using high-resolution data (R factor <0.05) .
  • DFT studies : Calculate HOMO-LUMO gaps (e.g., 3.59 eV) to predict stability and reactivity .

Q. How does the reactivity of the pyrrolo[2,3-b]pyridine core influence functionalization at the 3-, 4-, and 5-positions?

Methodological Answer:

  • Electrophilic substitution : The 3-position is electron-rich, favoring nitration (HNO₃/H₂SO₄ at 0°C) or iodination (NIS in DMF). The 5-position is more reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) .
  • Nucleophilic displacement : 4-Chloro substituents undergo SNAr with amines/thiols in DMF at 80–100°C. Use K₂CO₃ as a base for deprotonation .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of 4-chloro-1-trityl-pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?

Methodological Answer:

  • Hinge-binding motif : Retain the pyrrolopyridine core for ATP-binding pocket interactions. Introduce hydrogen bond donors (e.g., NH groups) to target residues like Asp641 in FGFR1 .
  • Substituent effects : Add hydrophobic groups (e.g., trifluoromethyl) at the 5-position to enhance binding to hydrophobic pockets. Replace trityl with smaller aryl groups (e.g., benzyl) to reduce steric hindrance .
  • Bioactivity validation : Test IC₅₀ values against FGFR1–4 (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) using kinase assays .

Q. What computational strategies resolve contradictions in pharmacological data for pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Docking/MD simulations : Compare binding modes of active vs. inactive analogs. Example: Derivatives with 3-fluoro substituents show stronger π-π stacking with BTK’s Phe413 .
  • ADMET prediction : Use QSAR models to rationalize discrepancies in bioavailability or toxicity. Lipophilicity (logP >3) often correlates with off-target effects .
  • In vivo validation : Reconcile in vitro-in vivo efficacy gaps using xenograft models (e.g., 58–75% tumor inhibition in mesothelioma models) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of 4-chloro-1-trityl derivatives?

Methodological Answer:

  • Charge density analysis : Map electron density via X-ray diffraction (100 K data) to identify N–H···N (ρ = 0.02 eÅ⁻³) and C–H···Cl (ρ = 0.01 eÅ⁻³) interactions .
  • Topological descriptors : Calculate Laplacian values (∇²ρ) at bond critical points. Covalent N–C bonds show ∇²ρ < −10 eÅ⁻⁵, while hydrogen bonds exhibit ∇²ρ > 0 .

Q. What strategies address low regioselectivity during halogenation or cross-coupling of trityl-protected pyrrolopyridines?

Methodological Answer:

  • Directing groups : Install temporary protecting groups (e.g., SEM) at N1 to steer halogenation to the 5-position .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity for Suzuki couplings (e.g., 105°C, 10 min) .
  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for challenging aryl boronic acids. Additives like CsF improve yields in Negishi couplings .

Troubleshooting Synthesis & Characterization

Q. How to resolve discrepancies between calculated and observed NMR spectra for trityl-protected intermediates?

Methodological Answer:

  • Dynamic effects : Account for restricted rotation of the trityl group, which splits signals (e.g., diastereotopic protons). Use variable-temperature NMR to confirm .
  • Impurity profiling : Compare HRMS with LC-MS to detect byproducts (e.g., dechlorinated species). Repurify via preparative HPLC .

Q. Why do certain derivatives exhibit hygroscopicity or instability, and how can this be mitigated?

Methodological Answer:

  • Moisture-sensitive intermediates : Store under argon with molecular sieves. Avoid prolonged exposure to DMSO or DMF during workup .
  • Degradation pathways : Identify via accelerated stability studies (40°C/75% RH). Lyophilize hydrochloride salts for long-term storage .

Q. What steps improve low yields in multistep syntheses of pyrrolo[2,3-b]pyridine analogs?

Methodological Answer:

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., nitroso compounds) before proceeding .
  • Flow chemistry : Use continuous reactors for exothermic steps (e.g., Grignard additions) to enhance reproducibility .

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